molecular formula C13H9Cl2N3OS B5788063 2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide

2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B5788063
M. Wt: 326.2 g/mol
InChI Key: ZNQHVRRTOPWMLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide involves methods such as carbodiimide condensation catalysis, which is a convenient and fast method for preparing N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives (Yu et al., 2014). This method leverages 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole for catalysis.

Molecular Structure Analysis

The molecular structure of similar compounds can be elucidated using techniques like IR, 1H NMR, and elemental analyses. The confirmation of intermediate compounds, such as 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine, is crucial for understanding the molecular framework, which in some cases is further confirmed by single-crystal X-ray diffraction techniques (Yu et al., 2014).

Chemical Reactions and Properties

This compound derivatives engage in a variety of chemical reactions, forming heterocyclic compounds with rings such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin. These reactions involve regioselective attack and cyclization by the cyanoacetamido moiety on different chemical reagents, showcasing a diversity in the chemical reactivity and product formation (Shams et al., 2010).

Physical Properties Analysis

The physical properties of this compound and related compounds are closely tied to their molecular structure. Techniques such as X-ray crystallography provide insights into their crystalline structures and physical characteristics, including intermolecular interactions and molecular geometry. These properties are essential for understanding the compound's behavior in different environments and potential applications (Boechat et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of compounds within this class, are influenced by their molecular structure and the presence of functional groups. Nucleophilic and electrophilic sites within the molecule determine its reactivity with various reagents, leading to the formation of diverse heterocyclic structures. These chemical properties are pivotal for exploring further chemical transformations and applications of these compounds in different domains (Khalil et al., 2012).

Safety and Hazards

2-Cyanoacetamide has several hazard statements including H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for “2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide” are not available, N-aryl and/or heteryl cyanoacetamides have potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3OS/c14-9-1-2-11(15)8(5-9)6-10-7-17-13(20-10)18-12(19)3-4-16/h1-2,5,7H,3,6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQHVRRTOPWMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC2=CN=C(S2)NC(=O)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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